molecular formula C12H9NO5 B5847564 2-(2-furoylamino)-5-hydroxybenzoic acid

2-(2-furoylamino)-5-hydroxybenzoic acid

Cat. No.: B5847564
M. Wt: 247.20 g/mol
InChI Key: KDWAVDYHGWAQND-UHFFFAOYSA-N
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Description

2-(2-Furoylamino)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 5-position and a 2-furoylamino substituent at the 2-position of the aromatic ring. The furoylamino group introduces aromaticity and steric bulk, which influence solubility, acidity, and biological activity. Similar compounds, such as 2-(acetylamino)-5-hydroxybenzoic acid (CAS 1882-76-4), highlight the role of substituents on physicochemical properties .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWAVDYHGWAQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Selected Benzoic Acid Derivatives

Compound Substituents (Position) Melting Point (°C) Molecular Weight Solubility Trends
2-(2-Furoylamino)-5-hydroxybenzoic acid 5-OH, 2-(2-furoylamino) Not reported ~221.18 (calc.) Likely low (bulky group)
2-(Acetylamino)-5-hydroxybenzoic acid 5-OH, 2-(acetylamino) Not reported 195.17 Moderate (smaller group)
2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid 5-OH, 2-(2,2-dichlorovinyl) 196–199 232.06 Low (hydrophobic Cl)
2-(Carboxymethyl)-5-hydroxybenzoic acid 5-OH, 2-(carboxymethyl) 214–216 196.16 Moderate (polar group)
  • Key Observations: Bulky or hydrophobic substituents (e.g., dichlorovinyl, furoylamino) reduce solubility compared to polar groups like carboxymethyl . The furoylamino group’s aromaticity may enhance π-π interactions, further lowering solubility relative to acetyl analogs .

Acidity and Chemical Reactivity

Table 2: Acidity (pKa) of Furoylamino-Containing Compounds

Compound pKa (in various solvents) Key Influences
4-(2-Furoylamino)-triazol-5-ones 8.2–9.5 (DMF, tert-BuOH) Solvent polarity, H-bonding
This compound Estimated ~2.5–3.0 (COOH) Electron-withdrawing substituents
  • Key Observations: The carboxylic acid group (pKa ~2.5–3.0) is strongly acidic due to electron-withdrawing effects from the hydroxyl and furoylamino groups . In triazolone derivatives, the furoylamino group slightly increases acidity compared to thiophene analogs, attributed to furan’s electron-withdrawing nature .

Table 3: Bioactivity of Related Compounds

Compound Target/Activity Efficacy/IC50
SBI-3194 (2-hydroxybenzoic acid derivative) SHP2 phosphatase (leukemia) Sub-µM inhibition
3-(Furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one Anti-HSV-1 50% inhibition at 10 µM
2-(Acetylamino)-5-hydroxybenzoic acid Not reported N/A
  • Key Observations: Furan-containing benzoic acid derivatives (e.g., SBI-3194) show promise in targeting oncogenic phosphatases .

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